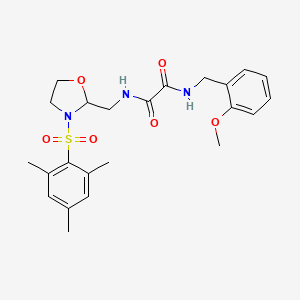

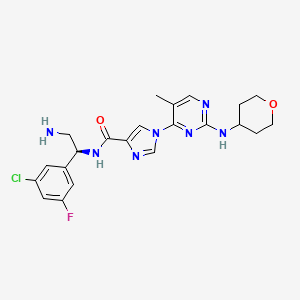

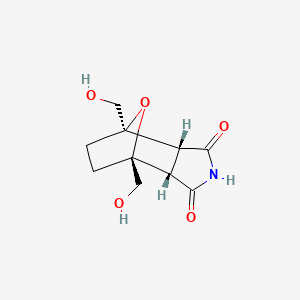

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as MS023, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve alterations to the underlying DNA sequence. MS023 has been shown to inhibit the activity of a class of enzymes known as lysine methyltransferases, which play a crucial role in the regulation of gene expression. In

Applications De Recherche Scientifique

Novel Stereoselective Synthesis

Enantiomerically pure oxazolidinones have been synthesized in high yields from various aziridine-2-methanols, demonstrating the importance of oxazolidinone derivatives in stereocontrolled synthesis. This method has been applied for the efficient synthesis of (L)-homophenylalaninol analogues, showcasing the versatility of oxazolidinone derivatives in synthesizing biologically significant compounds (Park et al., 2003).

Oxazolidinone Antibacterial Agents

Oxazolidinones represent a new class of antimicrobial agents, with unique mechanisms for bacterial protein synthesis inhibition. Novel oxazolidinone analogs have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).

Synthesis of Heterocyclic Compounds

New derivatives of oxazolidine, incorporating various heteroatom-substituted alkyl groups, have been prepared, highlighting the structural diversity achievable with oxazolidinone frameworks. These compounds have been studied for their biological activity, indicating the potential of oxazolidinone derivatives in developing new therapeutic agents (Tlekhusezh et al., 1996).

Peptidoleukotriene Antagonists

Oxazolidinone derivatives have been identified as potent peptidoleukotriene antagonists, demonstrating significant in vitro activity and oral efficacy in blocking LTD4-induced symptoms in guinea pigs. This research underlines the potential of oxazolidinone derivatives in the treatment of asthma and other inflammatory diseases (Matassa et al., 1990).

Ring-Opening Synthesis of Carboxylic Amides

N-alkyl-oxazolidin-2-ones have been used with Grignard reagents to produce tertiary carboxylic amide products, demonstrating a novel approach to the synthesis of useful substrates for stereoselective transformations. This method has applications in the synthesis of complex molecules, including alkaloids (Bensa et al., 2008).

Propriétés

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6S/c1-15-11-16(2)21(17(3)12-15)33(29,30)26-9-10-32-20(26)14-25-23(28)22(27)24-13-18-7-5-6-8-19(18)31-4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTDYBVYRFIZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

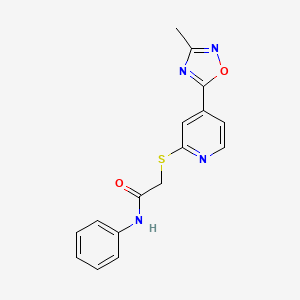

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)

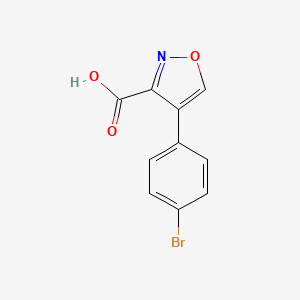

![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)

![5-(3-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2575990.png)

![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide](/img/structure/B2576001.png)